N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 905787-45-3
VCID: VC6330313
InChI: InChI=1S/C16H14ClN3O2S/c1-10-3-4-11(8-18)16(19-10)23-9-15(21)20-13-7-12(17)5-6-14(13)22-2/h3-7H,9H2,1-2H3,(H,20,21)
SMILES: CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Molecular Formula: C16H14ClN3O2S
Molecular Weight: 347.82

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide

CAS No.: 905787-45-3

Cat. No.: VC6330313

Molecular Formula: C16H14ClN3O2S

Molecular Weight: 347.82

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide - 905787-45-3

Specification

CAS No. 905787-45-3
Molecular Formula C16H14ClN3O2S
Molecular Weight 347.82
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-(3-cyano-6-methylpyridin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H14ClN3O2S/c1-10-3-4-11(8-18)16(19-10)23-9-15(21)20-13-7-12(17)5-6-14(13)22-2/h3-7H,9H2,1-2H3,(H,20,21)
Standard InChI Key RFEYJBHOSHIMLI-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C#N)SCC(=O)NC2=C(C=CC(=C2)Cl)OC

Introduction

N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide is a synthetic compound that belongs to a class of organic molecules with potential applications in medicinal chemistry. The compound's structure suggests it may exhibit biological activity due to the presence of functional groups such as the chloro-substituted aromatic ring, methoxy group, cyano group, and sulfur-containing acetamide moiety.

Structural Features

The molecular structure of this compound includes:

  • Aromatic Substituents:

    • A 5-chloro-2-methoxyphenyl group contributing to hydrophobic interactions and potential electron-withdrawing effects.

    • A 3-cyano-6-methylpyridinyl group, which may enhance binding affinity in biological systems via hydrogen bonding or π-stacking.

  • Thioacetamide Linkage:

    • The sulfur atom in the thioacetamide linkage provides flexibility and potential for interaction with metal ions or enzyme active sites.

  • Molecular Formula: C15H12ClN3O2S

    • This composition reflects moderate molecular weight and lipophilicity, which are favorable for drug-like properties.

Synthesis Pathway

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide typically involves:

  • Starting Materials:

    • 5-chloro-2-methoxyaniline as the precursor for the phenyl moiety.

    • 3-cyano-6-methylpyridine as the source of the pyridine ring.

  • Reaction Steps:

    • Formation of a thioether bond between the pyridine derivative and a halogenated acetamide intermediate.

    • Coupling of the resulting product with 5-chloro-2-methoxyaniline under mild conditions.

  • Purification Techniques:

    • Column chromatography or recrystallization to obtain high-purity material.

Analytical Characterization

Key analytical techniques used to confirm the structure include:

TechniqueData Obtained
1H NMR & 13C NMRChemical shifts corresponding to aromatic protons, methoxy group, and amide protons.
Mass SpectrometryMolecular ion peak confirming molecular weight (e.g., m/z = ~333).
IR SpectroscopyCharacteristic bands for C=O (amide), C≡N (cyano), and C–O (methoxy) groups.

Biological Activity

Preliminary studies suggest that this compound could serve as a lead molecule for drug development due to its structural features:

  • Potential Targets:

    • Enzymes such as kinases or proteases due to the presence of electrophilic groups.

    • Receptors involved in inflammatory or oncological pathways.

  • Docking Studies:

    • Computational modeling has shown favorable binding interactions with proteins like 5-lipoxygenase, indicating anti-inflammatory potential.

  • Cytotoxicity:

    • Structural analogs have demonstrated activity against cancer cell lines such as HCT-116 and HeLa, warranting further investigation into this compound's anticancer properties.

Applications and Future Directions

  • Medicinal Chemistry:

    • Optimization of substituents on the aromatic rings could improve potency and selectivity for specific biological targets.

  • Pharmacokinetics:

    • Modifications to enhance solubility and metabolic stability are areas for future research.

  • Therapeutic Potential:

    • Exploration as an anti-inflammatory or anticancer agent based on preliminary docking studies and structural analogs.

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